Methylamine-13C hydrochloride
CAS No.: 60656-93-1
Cat. No.: VC21099534
Molecular Formula: CH6ClN
Molecular Weight: 68.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60656-93-1 |
|---|---|
| Molecular Formula | CH6ClN |
| Molecular Weight | 68.51 g/mol |
| IUPAC Name | (113C)methanamine;hydrochloride |
| Standard InChI | InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; |
| Standard InChI Key | NQMRYBIKMRVZLB-YTBWXGASSA-N |
| Isomeric SMILES | [13CH3]N.Cl |
| SMILES | CN.Cl |
| Canonical SMILES | CN.Cl |
Introduction
Chemical Identity and Structure
Basic Information
Methylamine-13C hydrochloride is a stable isotope-labeled compound with the molecular formula 13CH3NH2·HCl or CH6ClN (accounting for the 13C) . This compound represents the hydrochloride salt of methylamine where the carbon atom in the methyl group has been replaced with the carbon-13 isotope. The molecular weight of this compound is 68.51 g/mol .
Identifiers and Nomenclature
Methylamine-13C hydrochloride is identified by several standardized codes and nomenclature systems:
| Identifier | Value |
|---|---|
| CAS Number (Labeled) | 60656-93-1 |
| CAS Number (Unlabeled) | 593-51-1 |
| IUPAC Name | (13C)methanamine;hydrochloride |
| EC Number (Unlabeled) | 209-795-0 |
| DSSTox Substance ID | DTXSID80583482 |
| InChI | InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; |
| InChI Key | NQMRYBIKMRVZLB-YTBWXGASSA-N |
| SMILES | [13CH3]N.Cl |
The compound is also known by several synonyms including Methanamine hydrochloride, Methylamine hydrochloride, and Aminomethane hydrochloride, all with the 13C isotopic label designation .
Physical and Chemical Properties
Physical Characteristics
Methylamine-13C hydrochloride appears as a solid at room temperature . Its physical properties are critical for researchers planning experiments or syntheses involving this compound.
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 232-234°C |
| Chemical Purity | ≥98% |
| Isotopic Purity | 99 atom % 13C |
| Form | Crystalline solid |
| Concentration | Neat |
| Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Pictograms | GHS07 (Exclamation mark) |
| WGK Germany | 3 (Severe hazard to waters) |
Hazard and Precautionary Statements
The following standardized hazard and precautionary statements apply to Methylamine-13C hydrochloride:
Hazard Statements
Applications in Scientific Research
Proteomics Applications
Methylamine-13C hydrochloride serves as an important tool in proteomics research, where it is used for isotopic labeling of proteins and peptides . This labeling enables researchers to track specific proteins through complex biological systems and processes.
Metabolic Flux Analysis
The compound plays a crucial role in 13C metabolic flux analysis (13C-MFA), a powerful technique for quantifying metabolic pathway activities in biological systems. By incorporating the 13C-labeled methylamine into metabolic pathways, researchers can trace the movement of carbon atoms through various biochemical reactions.
Synthetic Intermediate Applications
As a synthetic intermediate, Methylamine-13C hydrochloride is valuable in the creation of more complex labeled compounds. Its stable isotope labeling makes it particularly useful for:
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Creating compounds with specific isotopic patterns
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Tracking chemical reactions and elucidating reaction mechanisms
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Developing internal standards for mass spectrometry
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Synthesizing labeled pharmaceutical compounds for ADME studies (Absorption, Distribution, Metabolism, and Excretion)
NMR Spectroscopy
The 13C label makes this compound particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy studies, providing enhanced signal for the labeled carbon position . This application is valuable in structural analysis and metabolic studies.
Synthesis and Production Methods
General Synthesis Approaches
Methylamine-13C hydrochloride is typically prepared through chemical synthesis methods. While specific industrial production methods may vary between manufacturers, general approaches include:
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Reaction of 13C-labeled methanol with ammonia in the presence of a silicoaluminate catalyst
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Reaction of 13C-labeled formaldehyde with ammonium chloride
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Reduction of 13C-labeled hydrogen cyanide followed by salt formation
Purification Methods
After initial synthesis, the compound typically undergoes purification steps to achieve the high chemical and isotopic purity required for research applications. These may include crystallization, filtration, and other standard purification techniques for small molecule compounds.
| Supplier | Catalog Number | Package Size | Availability | Approximate Price (USD) |
|---|---|---|---|---|
| Cambridge Isotope Laboratories | CLM-360-1 | 1g | Low stock | $675 |
| Sigma-Aldrich | 277630 | Various | Available | Varies |
| Mendel Chemicals | MND-68643 | 250mg | Available | €246.40 |
Product Specifications
Commercial Methylamine-13C hydrochloride products typically meet the following specifications:
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Isotopic purity: ≥99 atom % 13C
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Chemical purity: ≥98%
-
Form: Solid
-
Supplied as: Individual compound
Related Isotopically Labeled Compounds
Methylamine-13C hydrochloride is part of a family of isotopically labeled compounds used in research. Related compounds include:
| Compound | Description | Applications |
|---|---|---|
| Methylamine-13C,15N | Doubly labeled with 13C and 15N | Advanced metabolic studies requiring dual isotope tracing |
| Methyl-13C,d3-amine hydrochloride | Labeled with both 13C and deuterium | Mass spectrometry applications requiring higher mass shift |
| Methylamine-d5 | Fully deuterated methylamine | Deuterium labeling studies |
| Methylamine-15N hydrochloride | Nitrogen-15 labeled | Nitrogen metabolic studies |
| Methanol-13C | 13C-labeled methanol | Precursor for synthesis of 13C-methylamine |
These related compounds allow researchers to select the most appropriate isotopic labeling pattern for their specific experimental requirements .
Research Data and Biological Activity
Metabolic Pathways Involving Methylamine
Methylamine and its derivatives participate in several metabolic pathways, including:
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Formation of N-methylated amino acids through reaction with glutamate
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Involvement in single-carbon metabolism
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Participation in the metabolism of nitrogen-containing compounds
The 13C-labeled variant allows researchers to track these pathways with greater precision using mass spectrometry or NMR techniques.
Analytical Methods and Detection
NMR Spectroscopy
Carbon-13 NMR spectroscopy is particularly useful for detecting and analyzing Methylamine-13C hydrochloride. The carbon-13 NMR spectrum of methylamine shows a single peak for the methyl carbon, providing direct evidence of the carbon environment in the molecule .
Mass Spectrometry
Mass spectrometry is another powerful tool for detecting and analyzing Methylamine-13C hydrochloride. The mass shift of +1 (compared to unlabeled methylamine hydrochloride) allows for easy identification and quantification of the labeled compound in complex mixtures .
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